molecular formula C6H5ClF2N2 B2888782 2-Chloro-4-(1,1-difluoroethyl)pyrimidine CAS No. 2375262-49-8

2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Cat. No.: B2888782
CAS No.: 2375262-49-8
M. Wt: 178.57
InChI Key: GCKITAKNLKJIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1,1-difluoroethyl)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a difluoroethyl group at the 4-position

Scientific Research Applications

2-Chloro-4-(1,1-difluoroethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1,1-difluoroethyl)pyridine
  • 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
  • 2-Chloro-4-(1,1-difluoroethyl)benzene

Uniqueness

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both chloro and difluoroethyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKITAKNLKJIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.